9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl-
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Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- is a complex organic compound that belongs to the class of β-carbolines This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, neuroprotective, and antidepressant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Harmane: 1-Methyl-9H-pyrido(3,4-b)indole, known for its neuroactive properties.
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole, studied for its potential antidepressant and neuroprotective effects.
Norharmane: 9H-pyrido(3,4-b)indole, a parent compound of the β-carboline family
Uniqueness
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- is unique due to the presence of the trimethoxybenzamido group, which enhances its biological activity and specificity. This structural modification distinguishes it from other β-carbolines and contributes to its diverse range of applications in scientific research .
Properties
CAS No. |
63885-42-7 |
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Molecular Formula |
C23H23N3O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C23H23N3O4/c1-13-21-17(16-7-5-6-8-18(16)26-21)11-15(25-13)12-24-23(27)14-9-19(28-2)22(30-4)20(10-14)29-3/h5-11,26H,12H2,1-4H3,(H,24,27) |
InChI Key |
PBDXVIBLJCEDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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